7-Methylenebicyclo[3.3.1]nonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylidenebicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBYPNZUQHDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340380 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-29-8 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methylenebicyclo 3.3.1 Nonan 3 One
Strategies for Carbon Framework Construction
The synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one is predominantly achieved through elegant strategies that construct the bicyclic system from acyclic or polycyclic precursors. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Grob Fragmentation Reactions
One of the most efficient and widely cited methods for preparing this compound is the Grob fragmentation. This reaction involves the cleavage of a carbon-carbon bond within a cyclic system, driven by the formation of stable products and the relief of ring strain.
A practical and high-yielding synthesis of this compound utilizes the Grob fragmentation of 1,3-adamantanediol (B44800). thieme-connect.com The adamantane (B196018) cage, with its rigid tricyclic structure, serves as an ideal precursor for this transformation. The fragmentation effectively "unfolds" the adamantane skeleton to generate the desired bicyclo[3.3.1]nonane core.
The process typically involves the activation of one of the hydroxyl groups in 1,3-adamantanediol, often by converting it into a better leaving group such as a tosylate. Treatment with a base then initiates the fragmentation cascade. Research has demonstrated that heating a solution of 1,3-adamantanediol with p-toluenesulfonyl chloride in a mixture of benzene (B151609) and pyridine (B92270) leads to the formation of the target enone in excellent yield. rsc.org
Table 1: Synthesis of this compound via Grob Fragmentation
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|
This interactive table summarizes the reaction conditions for the Grob fragmentation of 1,3-adamantanediol, based on published research findings. rsc.org
The Grob fragmentation is an elimination reaction that breaks an aliphatic chain into three fragments: an electrofuge, an unsaturated neutral fragment (an alkene or imine), and a nucleofuge. wikipedia.org In the context of 1,3-diol type substrates like 1,3-adamantanediol, the reaction is initiated by the activation of a hydroxyl group to create a good leaving group. libretexts.org
The mechanism can proceed through either a concerted or a stepwise pathway, depending on the substrate and reaction conditions. wikipedia.orgwpmucdn.com In the stepwise mechanism, the leaving group departs first to form a carbocation. This is followed by the cleavage of the C-C bond, driven by the electron donation from the remaining oxygen atom, which forms the new carbonyl group and the exocyclic methylene (B1212753) group. The concerted mechanism is often preferred as it requires the reacting bonds to be in an anti-periplanar arrangement, a condition readily met by the rigid geometry of the adamantane precursor. libretexts.org This stereoelectronic alignment allows for a smooth, synchronous flow of electrons, leading to the fragmentation of the C1-C2 bond and the formation of the ketone and alkene functionalities in a single step.
Intramolecular Cyclization Approaches
Alternative strategies for constructing the bicyclo[3.3.1]nonane core involve the formation of one of the rings through an intramolecular cyclization reaction. These methods can offer access to diverse derivatives, although they are less commonly reported specifically for this compound compared to the Grob fragmentation route.
Intramolecular radical cyclization is a powerful tool for the formation of cyclic and bicyclic systems. nih.gov This approach typically involves the generation of a radical on a side chain attached to a pre-existing ring. This radical can then attack an unsaturated functional group, such as an alkene, within the same molecule to forge a new carbon-carbon bond and complete the second ring. rsc.org For instance, a suitably substituted cyclooctenyl radical could theoretically undergo a transannular cyclization to form the bicyclo[3.3.1]nonane skeleton. researchgate.net While specific applications of this method for the direct synthesis of this compound are not extensively documented, the general strategy remains a viable synthetic pathway for related bicyclic structures. rsc.org
The intramolecular coupling of a ketone and an olefin represents another potential pathway to the bicyclo[3.3.1]nonane framework. nih.gov These cyclizations can be promoted by various reagents, including electrochemical methods or mediators like samarium(II) iodide. nih.govacs.org In a hypothetical route, a cyclooctenone derivative bearing the necessary substituents could undergo a transannular cyclization. The reaction would be initiated by the formation of a ketyl radical anion from the carbonyl group, which would then attack the intramolecular double bond. nih.gov Subsequent protonation and workup would yield the bicyclic alcohol, which could then be oxidized to the target ketone. Acid-catalyzed intramolecular aldol-type reactions or Michael additions from suitable monocyclic precursors are also well-established methods for building the bicyclo[3.3.1]nonane core. rsc.orgrsc.org
Base-Catalyzed and Acid-Catalyzed Cyclizations
The formation of the bicyclo[3.3.1]nonane skeleton can be achieved through intramolecular cyclization of suitably functionalized cyclohexanone (B45756) precursors under either basic or acidic conditions. These reactions typically involve the formation of a new carbon-carbon bond between the alpha-position of the ketone and a tethered electrophilic center.
Base-Catalyzed Cyclizations: Intramolecular aldol-type condensation is a common strategy for the formation of the bicyclo[3.3.1]nonane core. rsc.orgnih.govucl.ac.uk In a general sense, a cyclohexanone bearing a side chain with a carbonyl group or another electrophilic moiety at an appropriate distance can undergo cyclization in the presence of a base. The base facilitates the formation of an enolate from the cyclohexanone, which then acts as a nucleophile to attack the electrophilic side chain, leading to the formation of the second ring. For the synthesis of a precursor to this compound, this would typically involve a 1,5-dicarbonyl compound that, upon cyclization, yields a bicyclic structure. rsc.org The specific substitution pattern required to ultimately install the 7-methylene group would need to be incorporated into the starting materials.
Acid-Catalyzed Cyclizations: Acid-catalyzed cyclizations often proceed via the formation of a carbocation intermediate. For instance, an unsaturated cyclohexanone with a strategically placed alkene or alcohol in a side chain can be induced to cyclize in the presence of a strong acid. ucl.ac.uk The acid protonates the ketone or the functional group in the side chain, initiating a cascade of events that culminates in the formation of the bicyclic ring system. While direct application to this compound is not extensively documented in the literature, the general principle of acid-catalyzed intramolecular C-alkylation of cyclooctanone (B32682) derivatives has been shown to produce the bicyclo[3.3.1]noneone core. rsc.org
| Catalyst Type | General Substrate | Key Intermediate | Resulting Core Structure |
| Base (e.g., alkoxides) | Substituted cyclohexanone with an electrophilic side chain | Enolate | Bicyclo[3.3.1]nonan-3-one derivative |
| Acid (e.g., H₂SO₄, TsOH) | Unsaturated cyclohexanone with a nucleophilic side chain | Carbocation | Bicyclo[3.3.1]nonan-3-one derivative |
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the synthesis of bicyclic systems like this compound. These often involve a sequence of reactions that create multiple carbon-carbon bonds in a single operation.
Michael Addition-Driven Cyclization Processes
A prominent strategy for constructing the bicyclo[3.3.1]nonane framework involves a sequence initiated by a Michael addition. researchgate.net In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound, and the resulting intermediate then undergoes an intramolecular cyclization. For example, the reaction of a cyclohexanone enamine with an α,β-unsaturated aldehyde can lead to the formation of the bicyclic system. researchgate.net The Robinson annulation, a classic example of a tandem Michael addition and aldol (B89426) condensation, has been investigated for the synthesis of bicyclo[3.3.1]nonanes. acs.orgtechnion.ac.illmaleidykla.ltsemanticscholar.orgresearchgate.net This methodology allows for the construction of the second six-membered ring onto a pre-existing cyclohexanone. The stereochemical outcome at the newly formed bridgehead carbons can be influenced by the reaction conditions. acs.orgtechnion.ac.ilsemanticscholar.orgresearchgate.net
Tandem Michael Addition – Claisen Condensation Sequences
A variation of the Michael addition-driven cyclization involves a tandem sequence of a Michael addition followed by a Claisen condensation. This approach is particularly useful for constructing bicyclic systems with specific functional group arrangements. For instance, the reaction of a Michael acceptor with a suitable donor can generate an intermediate that possesses both an enolate and an ester functionality. Intramolecular Claisen condensation of this intermediate can then lead to the formation of the bicyclo[3.3.1]nonane core. rsc.orgresearchgate.netacs.orgnih.gov While specific examples leading directly to this compound are scarce, this strategy has been successfully employed to create tricyclic derivatives containing the bicyclo[3.3.1]nonane skeleton. acs.org
Desymmetrization Strategies for Chiral Analogs
The synthesis of enantiomerically enriched bicyclo[3.3.1]nonane derivatives can be achieved through the desymmetrization of prochiral cyclohexanones. nih.govlookchem.comkazanmedjournal.ru This strategy involves the use of a chiral catalyst to control the stereochemical outcome of an intramolecular reaction on a symmetrical starting material. For example, an organocatalyzed intramolecular Michael addition of a tethered α,β-unsaturated ester to a 4-substituted cyclohexanone can lead to the formation of a chiral bicyclo[3.3.1]nonane derivative with high enantioselectivity. nih.gov This approach allows for the creation of multiple stereocenters in a single step, providing access to chiral building blocks that can be further elaborated to target molecules like chiral analogs of this compound.
| Annulation Strategy | Key Reactions | Starting Materials Example | Product Feature |
| Michael Addition-Driven Cyclization | Michael Addition, Intramolecular Aldol Condensation | Cyclohexanone derivative and an α,β-unsaturated ketone | Fused six-membered ring |
| Tandem Michael-Claisen | Michael Addition, Claisen Condensation | Michael acceptor and a donor with an ester group | Bicyclic β-keto ester |
| Desymmetrization | Catalytic Asymmetric Intramolecular Reaction | Prochiral 4-substituted cyclohexanone | Enantiomerically enriched bicyclic core |
Functional Group Interconversions and Transformations
Introduction of the Exocyclic Methylene Group
The exocyclic methylene group at the 7-position is a defining feature of the target molecule. This functionality can be introduced at various stages of the synthesis. One common approach is to carry a precursor functional group, such as a ketone, at the 7-position of the bicyclo[3.3.1]nonane core, which is then converted to the methylene group in a later step.
A widely used method for this transformation is the Wittig reaction . nih.govnih.gov This reaction involves the treatment of a ketone with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the corresponding alkene. Thus, a bicyclo[3.3.1]nonane-3,7-dione could be selectively reacted at the 7-position to introduce the exocyclic methylene group.
Another classical method for the introduction of an exocyclic methylene group α to a ketone is through a Mannich reaction followed by elimination. rsc.org The Mannich reaction involves the aminoalkylation of a ketone using formaldehyde (B43269) and a secondary amine to form a Mannich base. researchgate.netepa.govsemanticscholar.org Subsequent quaternization of the amine and elimination via treatment with base introduces the exocyclic double bond. This two-step sequence provides a reliable method for converting a ketone into an α-methylene ketone.
Formation of the Ketone Moiety
The synthesis of the bicyclo[3.3.1]nonane skeleton, which forms the core of this compound, can be achieved through several strategic approaches that directly establish the ketone functional group.
A key and direct method for the formation of this compound involves the Grob fragmentation of 1,3-adamantanediol. google.com This ring-opening reaction effectively transforms the tricyclic adamantane core into the bicyclic system, simultaneously generating the ketone at the C3 position and the exocyclic methylene group at the C7 position. This transformation serves as a pivotal step in synthetic pathways that utilize adamantane derivatives as starting materials. google.commdpi.com
More general strategies for constructing the bicyclo[3.3.1]nonane ketone framework often rely on annulation reactions. For instance, the Robinson annulation, a tandem Michael addition and aldol condensation, is a classic and effective method. researchgate.net This can involve the reaction of cyclohexanone derivatives with α,β-unsaturated ketones, such as methyl vinyl ketone, to build the second six-membered ring containing the ketone. researchgate.netrsc.org Variations of this approach include reacting cyclohexanones with α,β-unsaturated aldehydes to yield a bicyclo[3.3.1]nonane with a ketone functionality. rsc.org
Furthermore, tandem Michael addition-intramolecular aldol-type condensations have been reported. rsc.org An acid-catalyzed reaction of a diketone with methyl acrolein can promote a Michael addition followed by an intramolecular aldolization to furnish the bicyclo[3.3.1]nonenone core. rsc.org Similarly, base-promoted intramolecular aldolization has been investigated for the synthesis of the prenylated bicyclononane core of phloroglucinol (B13840) natural products. rsc.org These methods highlight the versatility of cyclization reactions in forming the fundamental ketone moiety within the bicyclic system.
Stereoselective Synthesis of this compound and its Derivatives
Achieving stereocontrol in the synthesis of the bicyclo[3.3.1]nonane framework is a significant challenge due to the potential for multiple stereocenters. researchgate.net The rigid, chair-chair or chair-boat conformation of the bicyclic system demands precise control over the spatial orientation of substituents. iucr.org Methodologies have been developed to address this challenge, focusing on both enantioselective and diastereoselective outcomes.
Enantioselective Approaches to Bicyclo[3.3.1]nonanes
The construction of enantioenriched molecules containing the bicyclo[3.3.1]nonane unit has been elegantly addressed through modern synthetic methods. researchgate.net
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex chiral architectures, including the bicyclo[3.3.1]nonane core. researchgate.net For example, one-pot asymmetric synthesis has been used to obtain enantioselective [3.3.1] bicyclic ketals from starting materials like 2-hydroxyphenylboronic acid, demonstrating the utility of chiral catalysts in controlling the stereochemical outcome. rsc.org
Another effective strategy is the desymmetrization of C2-symmetric prochiral substrates. This approach allows for the creation of multiple stereocenters in a single, efficient operation. researchgate.net Enantioselective desymmetrization of 1,3-dicarbonyl compounds, in particular, has been developed using transition-metal-catalyzed transformations to assemble optically active cyclic ketones bearing congested stereocenters. researchgate.net While not applied directly to this compound in the literature reviewed, these principles represent the forefront of enantioselective synthesis for this class of compounds.
Diastereoselective Control in Synthesis
High levels of diastereoselectivity have been achieved in the synthesis of the bicyclo[3.3.1]nonane core through various cyclization reactions. These methods are crucial for establishing the correct relative stereochemistry of substituents on the bicyclic framework.
A notable approach is the use of anionic domino reactions. The base-promoted Michael-aldol domino reaction of cyclic α-nitro ketones with α,β-unsaturated aldehydes provides a general method for synthesizing bicyclo[n.3.1]alkanone systems. doi.org This reaction can generate up to four stereocenters, often with complete diastereoselectivity, which is attributed to the directing effect of the nitro group. doi.org
| α-Nitrocycloalkanone | Unsaturated Aldehyde | Base | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| α-Nitrocyclohexanone | Acrolein | DBU | 95 | >95:5 |
| α-Nitrocyclohexanone | Methacrolein | DBU | 96 | >95:5 |
| α-Nitrocyclohexanone | Crotonaldehyde | DBU | 96 | >95:5 |
| α-Nitrocycloheptanone | Acrolein | DBU | 94 | >95:5 |
| α-Nitrocycloheptanone | Crotonaldehyde | DBU | 95 | >95:5 |
Another highly diastereoselective method involves the addition of enamines of cyclohexanones to electrophiles. For example, the addition of the pyrrolidine (B122466) enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one affords a single diastereoisomer of the corresponding substituted bicyclo[3.3.1]nonan-9-one. soton.ac.uk This high selectivity provides a reliable route to complex, stereodefined bicyclic ketones. soton.ac.uk
Furthermore, Michael-aldol type annulations have been developed into effective one-pot processes. The reaction of substituted 1,3-cyclohexanediones with enals can produce the desired bicyclic ketols in good to excellent yields and often with significant diastereocontrol. ucl.ac.uk A highly diastereoselective single-step cyclization has also been used to provide direct access to the bicyclo[3.3.1]nonane core of the natural product garsubellin A. acs.org
Reactivity and Reaction Pathways of 7 Methylenebicyclo 3.3.1 Nonan 3 One
Reactions Involving the Ketone Functionality
The carbonyl group at the C-3 position is a primary site for a variety of chemical reactions, including nucleophilic additions and transformations involving its enol or enolate form.
Nucleophilic Additions
The ketone functionality of 7-Methylenebicyclo[3.3.1]nonan-3-one readily undergoes addition reactions with various nucleophiles. oup.comtandfonline.com These reactions are fundamental to the synthesis of a range of substituted bicyclo[3.3.1]nonane derivatives.
The reduction of the ketone in this compound has been explored using different reducing agents and catalysts, leading to the formation of the corresponding alcohols with varying stereoselectivity.
Catalytic hydrogenation of this compound over noble metal catalysts such as platinum oxide and palladium on carbon has been shown to be highly dependent on the reaction conditions, particularly the solvent. oup.com
When hydrogenated over platinum oxide in acetic acid, both the ketone and the exocyclic double bond are reduced, yielding 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product. oup.comcapes.gov.br In contrast, performing the hydrogenation in ethyl acetate (B1210297) with the same catalyst leads to the reduction of only the double bond, affording 7α-methylbicyclo[3.3.1]nonan-3-one, along with an isomerized product, 7-methylbicyclo[3.3.1]non-6-en-3-one. oup.com
Hydrogenation over palladium on carbon does not result in any reduced products but instead leads to the complete conversion to the isomerized product, 7-methylbicyclo[3.3.1]non-6-en-3-one. oup.com Other Group VIII metal catalysts, such as cobalt, nickel, ruthenium, osmium, and iridium, predominantly yield 7-endo-methylbicyclo[3.3.1]nonan-3-one. oup.com
| Catalyst | Solvent | Products | Reference |
|---|---|---|---|
| Platinum Oxide | Acetic Acid | 7α-Methylbicyclo[3.3.1]nonan-3α-ol | oup.comcapes.gov.br |
| Platinum Oxide | Ethyl Acetate | 7α-Methylbicyclo[3.3.1]nonan-3-one, 7-Methylbicyclo[3.3.1]non-6-en-3-one | oup.com |
| Palladium on Carbon | Not specified | 7-Methylbicyclo[3.3.1]non-6-en-3-one | oup.com |
| Co, Ni, Ru, Os, Ir | Cyclohexane | 7-endo-Methylbicyclo[3.3.1]nonan-3-one | oup.com |
The reduction of the ketone to the corresponding secondary alcohols, 7-Methylenebicyclo[3.3.1]nonan-3α-ol and 7-Methylenebicyclo[3.3.1]nonan-3β-ol, can be achieved with retention of the exocyclic double bond. Hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3α-ol and -3β-ol over platinum oxide in acetic acid gives 7α-methylbicyclo[3.3.1]nonan-3α-ol and 7α-methylbicyclo[3.3.1]nonan-3β-ol, respectively. oup.com
The ketone functionality of this compound reacts with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the corresponding oxime, this compound oxime. google.com This reaction is a standard method for the conversion of ketones to oximes and serves as a key step in the synthesis of more complex molecules. thieme-connect.comthieme-connect.com For instance, these oximes can undergo an acid-promoted aza-Prins cyclization to yield various 3-substituted 1-(alkoxyamino)adamantanes. thieme-connect.comthieme-connect.com
Reduction Reactions
Enolization and Enolate Reactivity
While specific studies on the enolization and enolate reactivity of this compound are not extensively detailed in the provided search results, the general principles of ketone chemistry suggest that it can form enolates under basic conditions. The resulting enolate can then participate in various reactions, such as alkylation and aldol (B89426) condensations. An attempt to prepare the γ-anion of 2-adamantanone (B1666556) resulted in the formation of its ring-opened isomer, deprotonated 7-methylenebicyclo[3.3.1]nonan-2-one, indicating a potential pathway for enolate formation and subsequent rearrangement in a related bicyclic system. researchgate.net Silyl enol ethers of the compound can be prepared and subsequently react with nucleophiles in the presence of a Lewis acid to form 1,3-difunctionalized adamantane (B196018) derivatives. thieme-connect.com
Reactions Involving the Exocyclic Methylene (B1212753) Group
The exocyclic double bond in this compound is a key site for a variety of chemical transformations, including electrophilic additions, cycloadditions, and epoxidation reactions.
The exocyclic methylene group is susceptible to electrophilic attack, often leading to transannular cyclization and the formation of adamantane derivatives. For instance, the Lewis acid-catalyzed reaction of this compound with various nucleophiles results in the formation of 1,3-difunctionalized adamantanes. thieme-connect.com In the presence of a Lewis acid like zinc iodide, nucleophiles such as trimethylsilyl (B98337) cyanide and trimethylsilyl azide (B81097) react to yield the corresponding 3-trimethylsiloxyadamantyl isocyanide and azide, respectively. thieme-connect.com Similarly, reaction with benzene (B151609) in the presence of a Lewis acid catalyst can produce 1,3-diphenyladamantane (B1587402). thieme-connect.com
The mechanism of these reactions involves the initial protonation or Lewis acid activation of the carbonyl group, which then facilitates a transannular cyclization initiated by the attack of the exocyclic double bond on the activated carbonyl carbon. This process forms a tertiary carbocation at the adamantane bridgehead, which is then trapped by the nucleophile.
Photolysis of this compound leads to an intramolecular [2+2] cycloaddition, resulting in the formation of an oxetane (B1205548) in good yield. tandfonline.com This reaction is a classic example of the Paterno-Büchi reaction, where the excited state of the carbonyl group reacts with the ground state of the alkene (the exocyclic methylene group) to form a four-membered ether ring. The proximity of the reacting groups within the bicyclic structure facilitates this intramolecular cycloaddition.
The exocyclic double bond can be selectively epoxidized using various oxidizing agents. The resulting exo-epoxide can then undergo further transformations. A characteristic reaction is a transannular cyclization to yield 1-hydroxy-4-protoadamantanone. tandfonline.comtandfonline.com This transformation highlights the intricate interplay between the functional groups within the bicyclic system, where the formation of the epoxide intermediate sets the stage for a subsequent intramolecular rearrangement to a more stable tricyclic system.
Transannular Reactions
A hallmark of the reactivity of this compound is the prevalence of transannular reactions, where the carbonyl group and the exocyclic methylene group interact through space. These reactions are often competitive and can lead to a variety of cyclic and tricyclic products.
One notable example is the non-mediated electroreduction of this compound in N,N-dimethylformamide. oup.comoup.com This reaction results in a competitive transannular cyclization to produce 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol (B105290). oup.comoup.com The formation of these products is attributed to the cyclization of the initially formed ketyl radical anion. The regioselectivity of this reaction is dependent on temperature, suggesting a competition between kinetic and thermodynamic control. oup.comoup.com The formation of 1-adamantanol involves a 6-endo cyclization, which is typically disfavored by Baldwin's rules, yet is observed in this system due to the unique geometric constraints of the bicyclic framework. oup.com
The propensity for transannular reactions is a recurring theme in the chemistry of this compound, leading to the formation of complex polycyclic structures and serving as a versatile strategy for the synthesis of adamantane and related derivatives.
Data Tables
Table 1: Products of Lewis Acid-Catalyzed Reactions of this compound with Nucleophiles thieme-connect.com
| Nucleophile | Lewis Acid | Major Product |
| Benzene | Various | 1,3-Diphenyladamantane |
| Trimethylsilyl cyanide | Zinc iodide | 3-Trimethylsiloxyadamantyl isocyanide |
| Trimethylsilyl azide | Zinc iodide | 3-Trimethylsiloxyadamantyl azide |
| Trimethylsilyl isothiocyanate | Zinc iodide | 1:1 mixture of thiocyanate (B1210189) and isothiocyanate derivatives |
| Silyl enol ethers | Zinc iodide | 1,3-Difunctionalized adamantanes |
| Allyltrimethylsilane | Zinc iodide | 1,3-Difunctionalized adamantanes |
Table 2: Products of Electroreductive Transannular Cyclization of this compound oup.comoup.com
| Product | Cyclization Type |
| 7-Methyltricyclo[3.3.1.03,7]nonan-3-ol | 5-exo |
| 1-Adamantanol | 6-endo |
Intramolecular Cyclizations Leading to Tricyclic Systems
This compound is a versatile intermediate known for its characteristic transannular reactions, which arise from the proximity of its exocyclic methylene and carbonyl functional groups. tandfonline.com These reactions provide efficient pathways to various tricyclic systems, including protoadamantane, oxaadamantane, and adamantane skeletons.
A notable transannular cyclization of this compound leads to the formation of the novel tricyclic system, protoadamantane. tandfonline.comtandfonline.com This transformation proceeds via an intermediate exo-epoxide. The reaction pathway involves the formation of 1-hydroxy-4-protoadamantanone. tandfonline.comtandfonline.com This specific cyclization highlights the compound's utility in synthesizing strained cage-like structures. tandfonline.com
The synthesis of 2-oxaadamantane derivatives can be achieved through the transannular cyclization of bicyclo[3.3.1]nonane precursors, with this compound being a widely used substrate for this purpose. nih.gov One common method involves the hydride attack on the carbonyl group, which facilitates the cyclization to form the oxaadamantane framework. tandfonline.com This reaction pathway underscores the dual reactivity of the carbonyl and methylene groups within the bicyclic structure.
Several reaction pathways starting from this compound lead to the formation of functionalized adamantane derivatives.
Under Lewis acid catalysis, the compound undergoes electrophilic cyclization in the presence of various nucleophiles to yield 1,3-difunctionalized adamantanes. thieme-connect.com For example, reaction with benzene using a Lewis acid catalyst produces 1,3-diphenyladamantane as the major product. thieme-connect.com Similarly, using zinc iodide as a catalyst, trimethylsilyl cyanide and trimethylsilyl azide react efficiently to give the corresponding 3-trimethylsiloxyadamantyl isocyanide and azide. thieme-connect.com
Transannular reactions with other nucleophiles have also been reported. The reaction with aniline, for instance, does not form the expected Schiff's base but instead yields 3-phenylaminoadamantan-1-ol as the sole product in high yield. oup.com Furthermore, as discussed in section 3.3.2, non-mediated electroreduction of the parent compound also provides a route to 1-adamantanol. oup.comoup.com
Electroreductive Transannular Reactions
The non-mediated electroreduction of this compound in N,N-dimethylformamide (DMF) induces a competitive transannular reaction, yielding a mixture of tricyclic alcohol products. oup.comoup.com This reaction is a significant example of how electrochemical methods can be used to facilitate complex intramolecular cyclizations.
The electroreductive cyclization of this compound results in two main products: 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol. oup.comoup.com The formation of these products is a consequence of a competitive reaction between a 5-exo-cyclization (leading to the tricyclic nonanol) and a 6-endocyclization (leading to 1-adamantanol). oup.com
A key feature of this reaction is the apparent temperature dependence of its regioselectivity. oup.comoup.com This dependence is attributed to the competitive operation of both kinetic and thermodynamic controls in the cyclization step. oup.comoup.comresearchgate.netresearchgate.net The ratio of the two products changes significantly with the reaction temperature, as detailed in the table below.
| Temperature (°C) | Current Efficiency (%) | Product Ratio (7-methyltricyclo[3.3.1.03,7]nonan-3-ol : 1-adamantanol) |
|---|---|---|
| 25 | 31 | 44 : 56 |
| 0 | 45 | 62 : 38 |
| -25 | 50 | 72 : 28 |
As the temperature decreases, the formation of the 5-exo cyclization product, 7-methyltricyclo[3.3.1.03,7]nonan-3-ol, is favored.
The mechanism of the electroreductive transannular reaction proceeds through the formation of a ketyl radical anion intermediate. oup.comoup.com This radical anion undergoes intramolecular cyclization via two competing pathways.
5-exo-cyclization: The radical anion attacks the C7 methylene carbon, leading to the formation of 7-methyltricyclo[3.3.1.03,7]nonan-3-ol. oup.com
6-endo-cyclization: The radical anion attacks the C3 carbonyl carbon, resulting in the formation of 1-adamantanol. oup.com Notably, this pathway does not follow Baldwin's rules for ring closure. oup.com
The competition between these two pathways governs the regioselectivity of the reaction. Experimental evaluation of the activation parameters for these competing cyclizations revealed the following differences:
ΔΔH‡ (5-exo – 6-endo): -3.1 kcal mol⁻¹ oup.comoup.com
ΔΔS‡ (5-exo – 6-endo): -11 cal mol⁻¹ K⁻¹ oup.comoup.com
These values indicate that the 5-exo cyclization has a lower activation enthalpy but a more ordered transition state (more negative activation entropy) compared to the 6-endo cyclization. oup.com This explains the observed temperature dependence, where the kinetically favored 5-exo product dominates at lower temperatures. oup.comoup.com The reaction mechanism has also been elucidated using semiempirical PM3 (RHF and UHF) calculations. oup.comoup.com
Aza-Prins Cyclization of Oximes
A significant reaction pathway involving this compound is the acid-promoted aza-Prins cyclization of its corresponding oximes. thieme-connect.comthieme-connect.com This reaction provides an efficient route to synthesize 1-aminoadamantane (amantadine) derivatives, which are of considerable interest in medicinal chemistry. thieme-connect.com The process begins with the preparation of this compound oximes, which are readily synthesized from 1,3-adamantanediol (B44800) through a Grob fragmentation followed by oximation. thieme-connect.comthieme-connect.com
When these ene-oximes are treated with an acid, such as scandium(III) triflate (Sc(OTf)₃), in the presence of a nucleophile, they undergo cyclization to form various 3-substituted 1-(alkoxyamino)adamantanes. thieme-connect.comthieme-connect.com Subsequent reduction of these intermediates, for instance using zinc powder and ammonium (B1175870) chloride, yields the desired 1-aminoadamantane derivatives. thieme-connect.com This methodology is versatile, allowing for the synthesis of not only 3-substituted 1-aminoadamantanes but also chiral 2,5-disubstituted derivatives in good yields. thieme-connect.comthieme-connect.com The reaction demonstrates reversed regioselectivity compared to some radical-based cyclizations. ub.edu
The table below summarizes the results of the Sc(OTf)₃-promoted aza-Prins cyclization of an oxime derived from this compound with various nucleophiles, followed by reduction to the corresponding 1-aminoadamantane derivatives. thieme-connect.com
| Entry | Nucleophile (Nu-H) | Product (after reduction and Boc protection) | Yield (%) |
| 1 | Allyltrimethylsilane | 3-Allyl-1-(Boc-amino)adamantane | 78 |
| 2 | Trimethylsilyl cyanide | 3-Cyano-1-(Boc-amino)adamantane | 84 |
| 3 | Trimethylsilyl azide | 3-Azido-1-(Boc-amino)adamantane | 83 |
| 4 | 1,3,5-Trimethoxybenzene | 3-(2,4,6-Trimethoxyphenyl)-1-(Boc-amino)adamantane | 80 |
| 5 | Thiophenol | 3-(Phenylthio)-1-(Boc-amino)adamantane | 75 |
Radical Reactions and Pathways
This compound can undergo radical reactions, particularly transannular cyclizations. In the non-mediated electroreduction of this compound in N,N-dimethylformamide, a competitive transannular reaction occurs. researchgate.net This process leads to the formation of 7-methyltricyclo[3.3.1.0(3,7)]nonan-3-ol and 1-adamantanol. researchgate.net The regioselectivity of this reaction is dependent on temperature, suggesting a competition between kinetic and thermodynamic controls in the cyclization of the initially formed ketyl radical anion. researchgate.net
Studies on the related compound, 3,7-dimethylenebicyclo[3.3.1]nonane, show that radical transannular cyclizations can be initiated by UV irradiation in the presence of reagents like pentafluoro-λ⁶-sulfanyl chloride (SF₅Cl), leading to the formation of substituted noradamantane structures with high yields. researchgate.net This indicates the propensity of the bicyclo[3.3.1]nonane framework with exocyclic methylene groups to undergo radical-initiated cyclizations to form more stable tricyclic systems. researchgate.net
Catalyst Development and Applications
This compound is a crucial starting material for the synthesis of highly active organocatalysts for alcohol oxidation, specifically azaadamantane-N-oxyl (AZADO) compounds. google.comresearchgate.net These nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO) and 1-methyl-2-azaadamantane-N-oxyl (1-Me-AZADO), are noted for their high efficiency in oxidizing alcohols under mild and environmentally friendly conditions. researchgate.net
The synthesis begins with converting this compound, which is obtained from the Grob-type ring-opening reaction of 1,3-adamantanediol, into its corresponding oxime. google.com The oxime is then reduced to an amine. This amine undergoes an intramolecular ring-closing reaction to form the 2-azaadamantane skeleton. google.com For example, treatment of the amine with iodine can produce an iodinated intermediate (1-iodomethyl-2-azaadamantane), which is subsequently deiodinated and oxidized to yield 1-methyl-AZADO. google.com The stability of the resulting oxoammonium group, which is the active oxidizing species, is enhanced by the rigid adamantane skeleton, preventing the decomposition that can occur with other nitroxyl radicals. google.com
Derivatives originating from the this compound framework have been explored in the field of asymmetric catalysis. Chiral alkoxyamines, synthesized from this bicyclic ketone, have been identified as effective precatalysts for the enantioselective organocatalytic oxidative kinetic resolution (OKR) of racemic secondary alcohols. researchgate.net
In these studies, a variety of chiral alkoxyamines are synthesized and evaluated. A particularly promising precatalyst, 7-benzyl-3-n-butyl-4-oxa-5-azahomoadamantane, which is derived from the core structure, has been shown to resolve various chiral aliphatic secondary alcohols with high enantiomeric excess (up to >99%) and high relative rate constants (k_rel up to 296). researchgate.net Mechanistic investigations revealed that chlorine-containing oxoammonium species, generated in situ from the alkoxyamine precatalyst, are the active catalysts. The presence of the chlorine atom was found to be crucial for achieving both high reactivity and high enantioselectivity in the oxidation process. researchgate.net
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane skeleton is a conformationally mobile system that can, in principle, adopt several conformations. The most significant of these are the twin-chair (or chair-chair), chair-boat, and twin-boat forms. The relative energies of these conformers dictate the preferred shape of the molecule and are highly sensitive to the nature and position of substituents.
For the parent bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable arrangement. In this conformation, both six-membered rings adopt a chair-like geometry. However, this ideal geometry is somewhat distorted to alleviate steric repulsion between the endo hydrogen atoms at the C3 and C7 positions. This transannular interaction is a hallmark of the bicyclo[3.3.1]nonane system.
The chair-boat conformation, where one ring is in a chair form and the other in a boat form, is generally higher in energy. The twin-boat conformation is even less stable and typically not significantly populated at room temperature. Theoretical calculations and experimental data from lanthanide-induced NMR shifts have suggested that for the unsubstituted bicyclo[3.3.1]nonane, the chair-boat conformer may be present in a very small population at low temperatures. rsc.org
The introduction of substituents onto the bicyclo[3.3.1]nonane skeleton can dramatically alter the conformational landscape. Bulky substituents, particularly at the C3 and C7 positions, can destabilize the twin-chair conformation due to severe 1,3-diaxial-like interactions.
In the case of 7-Methylenebicyclo[3.3.1]nonan-3-one, the presence of the sp²-hybridized carbon atoms of the ketone and the methylene (B1212753) group introduces unique conformational influences. A significant factor is the potential for intramolecular through-space interaction between the π-orbitals of the carbonyl group and the exocyclic double bond. This π-electron delocalization has been identified through carbon-13 NMR spectroscopy. rsc.orgresearchgate.net This interaction can influence the conformational equilibrium, potentially favoring a conformation that allows for optimal orbital overlap. While detailed computational studies on the precise conformational preference of this compound are not extensively documented, the through-space interaction is a critical consideration.
Furthermore, the reduction of the carbonyl group to a hydroxyl group, or hydrogenation of the methylene group, leads to derivatives where the conformational equilibrium is altered, with chair-boat forms becoming more prevalent in certain stereoisomers. capes.gov.br
Stereoisomerism and Chirality
The substitution pattern of this compound gives rise to chirality, leading to the existence of stereoisomers.
This compound is a chiral molecule. The bridgehead carbons, C1 and C5, are stereocenters. The IUPAC name for a specific enantiomer is (1R,5S)-7-methylenebicyclo[3.3.1]nonan-3-one. This indicates the existence of a corresponding (1S,5R) enantiomer. The synthesis of this compound, unless an asymmetric route is employed, will typically result in a racemic mixture of these two enantiomers.
Further substitution on the bicyclic framework can lead to the formation of diastereomers. For example, reduction of the ketone at C3 can produce two diastereomeric alcohols (endo and exo), each of which would exist as a pair of enantiomers.
The absolute configuration of chiral bicyclo[3.3.1]nonane derivatives is often determined using chiroptical methods such as circular dichroism (CD) spectroscopy, sometimes in conjunction with theoretical calculations like time-dependent density functional theory (TDDFT). researchgate.netquick.czsci-hub.se The empirical octant rule for the carbonyl chromophore has also been applied to assign the absolute configuration of related bicyclic ketones. sci-hub.se For this compound, a detailed study to determine the absolute configuration of its enantiomers has not been widely reported in the literature. Such a study would likely involve the resolution of the racemic mixture followed by chiroptical analysis or enantiospecific synthesis from a chiral precursor. researchgate.netquick.cz
Dynamic Stereochemistry and Inversion Barriers
The different conformations of the bicyclo[3.3.1]nonane skeleton can interconvert through ring inversion. The energy barrier to this process is a key aspect of the molecule's dynamic stereochemistry.
For the parent bicyclo[3.3.1]nonan-9-one, the inversion barrier between the twin-chair and chair-boat conformations has been a subject of dynamic NMR studies. rsc.org These studies provide insight into the flexibility of the bicyclic system. In some highly substituted bicyclo[3.3.1]nonane derivatives, particularly those with bulky aryl groups, the barrier to rotation around the bonds connecting the substituents to the bicyclic core can be high enough to allow for the separation of atropisomers at room temperature. rsc.org
There is currently a lack of specific experimental or computational data on the ring inversion barrier of this compound. The through-space interaction between the carbonyl and methylene groups might be expected to influence this barrier, but further investigation is required to quantify this effect. Dynamic NMR studies at variable temperatures would be the primary experimental technique to determine the energy barrier for the conformational inversion of this specific compound.
Spectroscopic Characterization and Elucidation of Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 7-Methylenebicyclo[3.3.1]nonan-3-one. One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide definitive evidence for the bicyclic framework and the relative orientation of its constituent protons and carbons.
The ¹H NMR spectrum of this compound displays a complex set of signals corresponding to the fourteen protons in the molecule. The signals for the two exocyclic methylene (B1212753) protons (=CH₂) are expected to appear in the olefinic region of the spectrum. The remaining twelve protons are part of the saturated bicyclic framework and would appear as a series of multiplets in the aliphatic region. The bridgehead protons (H-1 and H-5) and the protons adjacent to the carbonyl group (H-2 and H-4) would exhibit characteristic chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides crucial information about the ten carbon atoms in the structure. Key resonances include the carbonyl carbon (C-3), the two olefinic carbons (C-7 and the exocyclic methylene carbon), and the seven saturated carbons of the bicyclic system. Studies of the ¹³C NMR spectra of this compound have revealed evidence of π-electron delocalization. rsc.orgresearchgate.net This phenomenon is attributed to an intramolecular through-space interaction between the π-orbitals of the exocyclic methylene group and the carbonyl group. rsc.orgresearchgate.net This interaction highlights the unique electronic nature of the molecule dictated by its rigid conformational structure.
Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| C-3 | Ketone (C=O) | 200 - 220 |
| C-7 | Alkene (=C<) | 140 - 150 |
| =CH₂ | Alkene (=CH₂) | 105 - 115 |
| C-1, C-5 | Bridgehead (CH) | 30 - 45 |
| C-2, C-4, C-6, C-8 | Methylene (CH₂) | 25 - 40 |
| C-9 | Methylene (CH₂) | 20 - 35 |
To unambiguously assign the complex ¹H and ¹³C NMR signals, 2D-correlation spectroscopy is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the connectivity of the protons throughout the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of the resonances for all protonated carbons.
The bicyclo[3.3.1]nonane system can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms. NMR studies utilizing lanthanide shift reagents, such as Eu(fod)₃, have been instrumental in investigating the conformational preferences of this compound and its derivatives. oup.com The shift reagent complexes with the Lewis basic carbonyl oxygen, inducing significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. By analyzing these induced shifts, it has been concluded that the major conformer of reduced derivatives of this compound exists in a chair-boat form. oup.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) group and the carbon-carbon double bond (C=C) of the exocyclic methylene group.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | ~1715 | Strong |
| C=C | Stretch | ~1650 | Medium |
| =C-H | Stretch | ~3070 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
The absorption frequency of the carbonyl group is characteristic of a six-membered ring ketone. The C=C stretching frequency and the =C-H stretching frequency confirm the presence of the methylene group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₄O), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern would be influenced by the bicyclic structure and the functional groups. Plausible fragmentation pathways could include the loss of small neutral molecules such as carbon monoxide (CO, 28 Da) or ethylene (B1197577) (C₂H₄, 28 Da), as well as more complex rearrangements characteristic of bicyclic ketones.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
While this compound is achiral, its derivatives can be synthesized in enantiomerically pure forms. For such chiral analogues, Circular Dichroism (CD) spectroscopy is a powerful technique for investigating their chiroptical properties and determining their absolute configuration. The molecule contains two chromophores that are active in the UV-visible region: the ketone carbonyl group (n→π* transition) and the exocyclic double bond (π→π* transition).
The spatial arrangement of these chromophores within the rigid bicyclic framework can lead to through-space electronic interactions, such as exciton (B1674681) coupling, which would give rise to characteristic bisignate Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects can be correlated with the absolute stereochemistry of the molecule. Theoretical calculations, in conjunction with experimental CD data, can provide a detailed understanding of the relationship between the molecular structure and its chiroptical response.
X-ray Crystallography for Solid-State Structure
Research on analogous compounds, such as exo-7-methylbicyclo[3.3.1]nonan-3-one and its endo-methyl isomer, has demonstrated that the twin-chair conformation is generally the most stable, unless significant steric interactions force one of the rings into a boat form. cdnsciencepub.com The introduction of an exocyclic methylene group at the C7 position is not expected to introduce the severe steric strain that would necessitate a deviation from the preferred dual chair conformation.
In a theoretical chair-chair conformation of this compound, the carbonyl group at C3 and the methylene group at C7 would be situated on the six-membered rings, minimizing transannular interactions between the C3 and C7 positions. This arrangement allows for a relatively strain-free structure.
Table 1: Crystallographic Data for exo-7-Methylbicyclo[3.3.1]nonan-3-one cdnsciencepub.com
| Parameter | Value |
| Formula | C₁₀H₁₆O |
| Crystal System | Tetragonal |
| Space Group | I4₁ |
| a (Å) | 15.115(1) |
| c (Å) | 7.677(2) |
| Z | 8 |
The structural elucidation of various other bicyclo[3.3.1]nonanones consistently reveals the predominance of the chair-chair conformation, unless substituents introduce significant steric hindrance. iucr.orgiucr.orgnih.govresearchgate.net For example, the introduction of bulky substituents can lead to a chair-boat conformation. cdnsciencepub.com However, the exocyclic methylene group in this compound is less sterically demanding than bulky endo substituents, making the chair-chair conformation highly probable.
Further research involving the synthesis and single-crystal X-ray diffraction of this compound would be required to definitively confirm its solid-state structure and provide precise geometric parameters. Such an analysis would be crucial for a complete understanding of its molecular architecture and how the interplay between the ketone and exocyclic methylene functionalities influences the crystalline packing and intermolecular interactions.
Computational and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating various properties of the bicyclo[3.3.1]nonane framework and its derivatives.
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the electronic structure and energetic properties of molecules like 7-Methylenebicyclo[3.3.1]nonan-3-one.
While direct DFT studies on the redox potential of this compound are not extensively documented, the utility of this method has been demonstrated for closely related derivatives. For instance, this compound oximes serve as precursors for the synthesis of azaadamantane-nitroxyl radical oxidation catalysts. researchgate.net DFT calculations have been successfully employed to rationalize and predict the redox potentials of these catalysts. A strong correlation was found between the experimentally measured redox potentials and the DFT-computed energy differences (ΔE) between the nitroxyl (B88944) radical species and the corresponding oxoammonium species. researchgate.net This demonstrates that DFT is an effective method for predicting the redox potentials of compounds derived from the this compound scaffold, a factor that is crucial to their catalytic activity. researchgate.net
Table 1: Correlation of DFT-Computed Energy and Experimental Redox Potential for Related Nitroxyl Radicals
| Parameter | Description | Relevance |
|---|---|---|
| DFT-Computed ΔE | The calculated energy difference between the nitroxyl radical and the oxoammonium species. | Provides a theoretical measure of the ease of oxidation. |
| Experimental Redox Potential | The measured potential at which the compound undergoes oxidation. | Provides an empirical measure of the compound's redox properties. |
| Correlation | A good correlation exists between the computed ΔE and the experimental redox potential. researchgate.net | Validates the use of DFT for predicting the electrochemical properties of derivatives. |
This table illustrates the conceptual relationship established in studies on derivatives of this compound.
DFT calculations are crucial for understanding reaction pathways by determining the stability of transient species such as intermediates and transition states. In a computational study on the deprotonation of 2-adamantanone (B1666556), an attempt to form the γ-anion unexpectedly led to its ring-opened isomer, the deprotonated form of 7-methylenebicyclo[3.3.1]nonan-2-one. researchgate.netacs.org DFT calculations, using functionals like B3LYP and M06-2X, were performed to compute the relative stabilities of the possible conjugate bases, rationalizing the formation of the observed isomer. researchgate.net
Furthermore, in studies of the transannular bromination of related diolefins like 3,7-dimethylenebicyclo[3.3.1]nonane, analysis of the thermodynamic parameters of the transition state was conducted. researchgate.net These theoretical investigations support a molecular-ionic mechanism and indicate the formation of intermediate charge-transfer complexes between the diolefin and bromine. researchgate.net Such studies underscore the power of DFT to elucidate the stability of key intermediates and transition states that govern reaction outcomes.
The bicyclo[3.3.1]nonane skeleton is known for its conformational flexibility, primarily existing in three possible forms: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org The relative stability of these conformers is highly sensitive to substitution on the bicyclic frame. The presence of the C3-ketone and the C7-methylene group in this compound introduces specific steric and electronic effects that influence the conformational equilibrium. The geometric constraints of the framework lead to notable steric interactions between the carbon atoms at positions 3 and 7.
DFT calculations are ideally suited to determine the geometries and relative energies of these conformers. By calculating the single-point energies of the optimized geometries for the chair-chair and boat-chair conformations, the thermodynamically most stable structure can be predicted. This analysis is fundamental to understanding the molecule's reactivity, as the dominant conformation dictates the spatial orientation of reactive sites.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Alongside quantum mechanical methods, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations provide valuable insights into the conformational landscape and dynamic behavior of the bicyclo[3.3.1]nonane system. rsc.orgescholarship.org MM methods offer a computationally less expensive way to calculate conformational energies and are often used for an initial, broad search of the potential energy surface. rsc.org
Exploration of Reaction Mechanisms via Computational Modeling
Computational modeling provides a powerful lens through which to explore complex reaction mechanisms involving this compound and its derivatives. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition states, and calculate activation barriers, thereby predicting the feasibility and selectivity of different reactions.
Two notable examples highlight this capability:
Isomerization during Deprotonation : As previously mentioned, the unexpected formation of deprotonated 7-methylenebicyclo[3.3.1]nonan-2-one was rationalized using DFT. researchgate.netacs.org Computational modeling explained why the formation of the ring-opened isomer was more favorable than the expected γ-anion of 2-adamantanone, providing clarity that would be difficult to achieve through experimental means alone. researchgate.net
Transannular Cyclization : The mechanism of the transannular bromination of 3,7-dimethylenebicyclo[3.3.1]nonane to form an adamantane (B196018) derivative was investigated computationally. researchgate.net The study proposed a molecular-ionic mechanism where the reaction rate follows a third-order kinetic equation. researchgate.net This detailed mechanistic insight, derived from theoretical analysis of the transition state's thermodynamic parameters, is critical for controlling and optimizing such complex cyclization reactions. researchgate.net
These cases exemplify how computational modeling serves as an indispensable tool for elucidating the intricate details of reaction mechanisms involving the bicyclo[3.3.1]nonane framework.
Studies on Electronic Interactions and Orbital Overlap
The bicyclo[3.3.1]nonane skeleton enforces a proximity between the C3 carbonyl group and the C7 methylene (B1212753) group, facilitating a through-space interaction between their respective π-orbitals. This interaction is a direct consequence of the molecule's conformation.
Homoconjugation and Exciton (B1674681) Coupling
In molecules containing two or more chromophores, two primary types of through-space electronic interactions can occur: homoconjugation and exciton coupling. While both arise from the spatial proximity of the chromophores, they differ in the nature and strength of the orbital interaction.
Homoconjugation involves the direct overlap of π-orbitals across space, leading to a delocalization of electron density and the formation of new, extended molecular orbitals. This phenomenon is particularly relevant in rigid systems like bicyclo[3.3.1]nonanes, where the framework can enforce the necessary proximity and orientation of the interacting orbitals. Studies on related bicyclo[3.3.1]nonane systems, such as bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile and its corresponding diacid, have demonstrated that the rigid skeleton predisposes the chromophores to significant transannular through-space interaction. In these cases, theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have suggested a substantial through-space interaction of π-orbitals, characteristic of homoconjugation.
Exciton coupling , on the other hand, is a through-space interaction between the transition dipole moments of the chromophores. This interaction does not involve direct orbital overlap but rather an electrostatic coupling of the excited states. The nature of this coupling, whether it is "positive" or "negative," can often be predicted by the chiral arrangement of the transition dipoles. While exciton coupling is a powerful tool for determining the absolute configuration of chiral molecules, its applicability depends on the absence of significant orbital overlap. In cases where homoconjugation is strong, the chromophores can no longer be treated as independent entities, and the exciton coupling model may not be appropriate.
For this compound, the observation of π-electron delocalization strongly suggests the presence of homoconjugative interactions between the carbonyl and methylene π-systems. rsc.org The rigid bicyclic frame brings these two groups into a favorable orientation for such an interaction to occur.
To definitively distinguish between homoconjugation and exciton coupling in this and related systems, a combination of experimental techniques, such as circular dichroism (CD) spectroscopy, and theoretical calculations is crucial. CD spectroscopy is particularly sensitive to the chiral arrangement of chromophores and can provide characteristic spectral signatures for both types of interactions. Theoretical modeling, through methods like TD-DFT, allows for the calculation of theoretical CD spectra and the visualization of molecular orbitals, providing deeper insight into the nature of the electronic interactions at play.
While detailed computational studies specifically quantifying the degree of homoconjugation versus exciton coupling in this compound are not extensively detailed in readily available literature, the initial findings of through-space π-electron delocalization lay the groundwork for such investigations. rsc.org The principles established from studies of analogous bicyclo[3.3.1]nonane derivatives provide a robust framework for understanding the complex electronic behavior within this intriguing molecule.
Applications and Emerging Research Directions
Synthetic Intermediates for Complex Molecule Synthesis
The rigid, pre-organized structure of 7-methylenebicyclo[3.3.1]nonan-3-one makes it an ideal precursor for creating complex, three-dimensional molecules. Its utility as a synthetic intermediate is most notable in the construction of adamantanes and other novel bridged ring systems, which are challenging to synthesize through other methods.
Building Block for Adamantane (B196018) Derivatives
The bicyclo[3.3.1]nonane core is a direct precursor to the adamantane skeleton, a diamondoid hydrocarbon that has fascinated chemists and pharmacologists alike. Adamantane's cage-like structure imparts unique properties such as high lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. ucla.eduescholarship.org this compound and its derivatives can be converted to the adamantane framework through acid-catalyzed transannular cyclization reactions. acs.orgresearchgate.net
In this process, the exocyclic methylene (B1212753) group is typically protonated or activated by an electrophile, initiating a cascade that forms a new carbon-carbon bond across the rings, thus closing the third ring of the adamantane core. ucla.edunih.gov This strategy allows for the synthesis of highly substituted adamantanones, which can then be further modified. ucla.edunih.gov The reaction proceeds through an adamantyl cation intermediate, which can be trapped by various nucleophiles, enabling the introduction of diverse functional groups onto the adamantane scaffold. ucla.edunih.gov
For example, derivatives like 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one undergo efficient cyclization in the presence of acids such as trifluoromethanesulfonic acid to form the corresponding adamantanone core. ucla.edunih.gov This method provides access to a wide array of adamantane derivatives substituted with aryl, heteroaryl, alkoxy, and amido groups. ucla.edu
Table 1: Synthesis of Adamantane Derivatives from Bicyclo[3.3.1]nonane Precursors
| Precursor | Reaction Conditions | Product | Application | Reference(s) |
|---|---|---|---|---|
| This compound | Electroreductive transannular reaction | 1-Adamantanol (B105290) | Intermediate for adamantane derivatives | researchgate.net |
| 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid, nucleophile (e.g., anisole) | Substituted adamantanones | Precursors for biologically active adamantanes | ucla.edunih.gov |
Precursor for Other Bridged Systems
Beyond adamantanes, the reactivity of this compound allows it to serve as a precursor for a variety of other bridged chemical systems. The strategic positioning of its functional groups facilitates intramolecular reactions that can lead to the formation of novel polycyclic structures. These reactions often exploit the proximity of the ketone and the methylene group across the bicyclic framework.
For instance, competitive transannular reactions can occur under specific conditions, such as non-mediated electroreduction, leading to different bridged products. researchgate.net Depending on reaction parameters like temperature, the cyclization of the intermediate ketyl radical anion can be directed toward either a 5-exo or a 6-endo pathway, yielding tricyclic products like 7-methyltricyclo[3.3.1.0(3,7)]nonan-3-ol alongside adamantanol. researchgate.net Furthermore, the bicyclo[3.3.1]nonane skeleton is a core component in numerous natural products and has been synthesized through various methods, including tandem Michael additions and intramolecular aldol-type condensations, showcasing the versatility of this structural motif in building complex architectures. acs.orgrsc.org The development of synthetic routes to functionalized bicyclo[3.3.1]nonanes is crucial for accessing these more complex targets. rsc.orgresearchgate.net
Design and Synthesis of Biologically Active Molecules
The rigid bicyclo[3.3.1]nonane scaffold, readily accessible from precursors like this compound, is increasingly recognized for its potential in medicinal chemistry. Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors.
Development of Potential Anticancer Chemotherapeutics based on Bicyclo[3.3.1]nonane Scaffolds
The bicyclo[3.3.1]nonane moiety is a privileged scaffold found in numerous biologically active natural products and has emerged as a promising framework for the design of novel anticancer agents. rsc.orgnih.gov Its rigid conformation helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Researchers have explored various synthetic routes to create libraries of diversely functionalized bicyclo[3.3.1]nonanes to evaluate their anticancer potential. rsc.orgnih.gov
Recent studies have focused on synthesizing sp3-rich chiral bicyclo[3.3.1]nonanes, which offer greater structural diversity compared to flat, aromatic compounds typically found in drug discovery libraries. nih.gov Certain derivatives have been shown to inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in cancer therapy as it plays a central role in tumor survival and progression under low-oxygen conditions. nih.gov For example, specific synthesized compounds exhibited concentration-dependent inhibition of HIF-1 with IC50 values in the micromolar range, demonstrating a mechanism of action distinct from other known bicyclo[3.3.1]nonane-containing molecules. nih.gov Additionally, scaffolds such as 2,8-dioxabicyclo[3.3.1]nonane have been identified as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme overexpressed in many cancer tissues and a target for anticancer therapies. mdpi.com
Synthesis of 1-Aminoadamantane (Amantadine) Derivatives
1-Aminoadamantane, known as Amantadine, and its derivatives are prominent drugs with antiviral and neurological applications. ucla.eduthieme-connect.com A highly efficient synthetic route to these valuable compounds utilizes this compound as a key starting material. thieme-connect.comthieme-connect.comthieme-connect.com The synthesis involves the conversion of the ketone to an oxime, followed by an acid-promoted aza-Prins cyclization. thieme-connect.comthieme-connect.com
This key cyclization step forms the adamantane cage and installs an alkoxyamino group at the 1-position in a single, efficient transformation. thieme-connect.com The resulting 1-(alkoxyamino)adamantanes can then be reduced to yield the desired 1-aminoadamantane derivatives. thieme-connect.com This methodology is versatile, allowing for the synthesis of not only 3-substituted 1-aminoadamantanes but also chiral 2,5-disubstituted derivatives in good yields. thieme-connect.com This approach represents a significant advancement in accessing the structural diversity of medicinally important 1-aminoadamantanes. thieme-connect.comthieme-connect.com
Table 2: Key Steps in the Synthesis of Amantadine Derivatives
| Starting Material | Key Reaction | Intermediate/Product | Significance | Reference(s) |
|---|---|---|---|---|
| 1,3-Adamantanediol (B44800) | Grob fragmentation | This compound | Efficient preparation of the key bicyclic precursor | thieme-connect.comthieme-connect.com |
| This compound | Oximation | This compound oxime | Prepares the substrate for cyclization | thieme-connect.comthieme-connect.com |
| This compound oxime | Aza-Prins cyclization | 1-(Alkoxyamino)adamantanes | Forms the adamantane core and introduces the amino precursor | thieme-connect.comthieme-connect.com |
Chorismate Mutase Inhibitors
Chorismate mutase is a crucial enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes it an attractive target for the development of novel antibiotics and herbicides. The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. The reaction is believed to proceed through a chair-like transition state.
The rigid bicyclo[3.3.1]nonane framework has been instrumental in designing potent inhibitors that mimic this transition state. rsc.orglookchem.com An endo-oxabicyclic derivative, which incorporates an oxygen atom into the bicyclo[3.3.1]nonane system, was synthesized and found to be the most potent inhibitor of chorismate mutase reported at the time. lookchem.com This inhibitor's structure effectively mimics the conformation and orientation of the functional groups in the enzyme's transition state, leading to tight binding. lookchem.comnih.gov The synthesis of these transition-state analogues often relies on building the core bicyclic system first, highlighting the importance of synthetic precursors like this compound in accessing such complex and biologically relevant molecules. rsc.orgresearchgate.net
Materials Science Applications
The application of this compound in materials science is a nascent field, with much of its potential inferred from the properties of its derivatives and related bicyclic structures. The inherent rigidity and defined three-dimensional structure of the bicyclo[3.3.1]nonane skeleton make it an attractive building block for the synthesis of novel polymers and functional materials.
One area of exploration is in polymer chemistry . Research has demonstrated the base-catalyzed polymerization of a substituted derivative, 3-amino-1,5-dimethyl-7-methylenebicyclo[3.3.1]nonane-3-carboxylic acid, leading to a polybicyclo[3.3.1]nonane. mdpi.comresearchgate.net This suggests the potential for this compound to act as a monomer or a co-monomer in polymerization reactions. The resulting polymers, incorporating the rigid bicyclic unit, could exhibit enhanced thermal stability, high glass transition temperatures, and specific mechanical properties, analogous to polymers derived from adamantane. ontosight.ai
Furthermore, the bicyclo[3.3.1]nonane framework is a key structural motif in the design of supramolecular assemblies . The V-shaped geometry of this scaffold can be exploited to create cleft-like molecules capable of molecular recognition and the formation of tubular structures through self-assembly. vu.lt While direct applications of this compound in this context are yet to be fully realized, its potential as a precursor to more complex, functionalized bicyclic systems for supramolecular chemistry is an active area of interest.
The unique structural characteristics of polymers derived from bicyclic monomers are summarized in the table below.
| Property | Description | Potential Advantage for Materials |
| High Rigidity | The bicyclic structure restricts conformational flexibility. | Increased thermal stability and higher glass transition temperatures. |
| Defined Stereochemistry | The fused ring system creates a well-defined 3D geometry. | Potential for creating materials with specific optical or chiral properties. |
| Functional Group Accessibility | The ketone and methylene groups offer sites for modification. | Ability to tune polymer properties and introduce new functionalities. |
Future Research Avenues and Challenges
The exploration of this compound and its derivatives presents several exciting opportunities for future research, alongside notable challenges that need to be addressed.
Future Research Avenues:
Novel Polymer Architectures: A primary avenue for future research lies in the systematic investigation of the polymerization of this compound and its functionalized derivatives. This includes exploring different polymerization techniques (e.g., ring-opening metathesis polymerization of related bicyclic alkenes, radical polymerization) to synthesize a variety of polymer architectures, such as linear, branched, and cross-linked polymers. The properties of these novel materials, including their thermal, mechanical, and optical characteristics, would be of significant interest.
Functional Materials: The ketone and exocyclic double bond in this compound provide reactive sites for a wide range of chemical transformations. Future work could focus on the synthesis of novel derivatives with specific functionalities for applications in areas such as catalysis, sensing, and optoelectronics. For instance, the introduction of chiral auxiliaries could lead to materials for enantioselective separations or catalysis. mdpi.com
Computational Modeling: The use of computational methods to predict the properties of polymers and materials derived from this compound could guide experimental efforts. Density functional theory (DFT) and molecular dynamics (MD) simulations can provide insights into the conformational preferences, electronic properties, and mechanical behavior of these materials, accelerating the discovery of new applications.
Precursor for Advanced Adamantanes: As a key intermediate, further exploration of the synthetic transformations of this compound to novel and complex adamantane derivatives remains a promising research direction. ontosight.airsc.org These adamantane-based compounds have a wide range of potential applications in medicinal chemistry and materials science. nih.govnih.gov
Challenges:
Stereocontrol: A significant challenge in the synthesis and polymerization of bicyclo[3.3.1]nonane derivatives is the control of stereochemistry. The rigid framework can exist in different conformations (e.g., chair-chair, chair-boat), and controlling the stereochemical outcome of reactions is crucial for obtaining materials with desired properties.
Functionalization Selectivity: Achieving selective functionalization at different positions of the bicyclo[3.3.1]nonane ring system can be challenging due to the varying reactivity of the different carbon atoms. The development of new synthetic methodologies to achieve regioselective and stereoselective modifications is an ongoing area of research.
Monomer Purity: The synthesis and purification of high-purity this compound suitable for polymerization can be a hurdle. Impurities can significantly affect the polymerization process and the properties of the resulting polymer.
Scale-up: The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives presents logistical and economic challenges that need to be addressed for any potential commercial applications.
Overcoming these challenges will be key to unlocking the full potential of this compound as a versatile building block in materials science and other areas of chemical research.
Q & A
Q. What are the optimal synthetic routes for preparing 7-Methylenebicyclo[3.3.1]nonan-3-one?
- Methodological Answer : The compound is synthesized via aluminum chloride-catalyzed rearrangement of endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, followed by acid hydrolysis (yield >70%) . Key steps include:
Precursor preparation : Start with readily available endo-7-aminomethyl derivatives.
Rearrangement : Use anhydrous AlCl₃ under nitrogen to minimize side reactions.
Purification : Recrystallize from anhydrous ethanol to achieve >95% purity, as validated by single-crystal X-ray diffraction .
Q. How should researchers characterize the stereochemical configuration of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
NMR analysis : Use ¹H-¹³C HMBC to confirm bridgehead substituent positions.
X-ray crystallography : Resolve spatial arrangements (e.g., bicyclic ring puckering) with data-to-parameter ratios >8.5 and R-factors <0.04 .
Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+Na⁺] peaks) .
Q. What safety protocols are critical when handling bicyclo[3.3.1]nonan-3-one derivatives?
- Methodological Answer : Follow hazard mitigation steps:
PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
Containment : Perform air-sensitive reactions in glove boxes (e.g., electrophilic additions) .
Waste disposal : Segregate halogenated byproducts and use certified waste management services .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic additions to this compound be resolved?
- Methodological Answer : Address using computational and experimental synergy:
DFT modeling : Calculate frontier molecular orbitals to predict reactive sites (e.g., methylene vs. ketone groups).
Kinetic control : Optimize temperature (-10°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to favor desired adducts .
In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What strategies reconcile conflicting data on the stability of bicyclo[3.3.1]nonan-3-one under oxidative conditions?
- Methodological Answer : Systematically evaluate variables:
Oxidant screening : Compare tert-butyl hydroperoxide (TBHP), mCPBA, and O₂/light systems.
Degradation analysis : Employ GC-MS to identify decomposition byproducts (e.g., ring-opened aldehydes).
Environmental factors : Control humidity (<5% RH) to prevent hydrolytic pathways .
Q. How can computational models improve the design of bicyclo[3.3.1]nonane-based catalysts?
- Methodological Answer : Integrate multi-scale modeling:
Molecular dynamics (MD) : Simulate substrate binding in solvent environments (e.g., water/acetonitrile).
Docking studies : Use AutoDock Vina to predict host-guest interactions with chiral ligands.
Benchmarking : Validate against experimental enantiomeric excess (ee) data from HPLC .
Q. What advanced techniques validate the purity of this compound in multi-step syntheses?
- Methodological Answer : Implement orthogonal methods:
HPLC-DAD : Detect impurities at <0.1% levels with C18 columns (acetonitrile/water gradient).
DSC/TGA : Monitor thermal stability (decomposition onset >200°C) .
Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported reaction yields for bicyclo[3.3.1]nonan-3-one derivatives?
- Methodological Answer : Conduct reproducibility audits:
Replicate conditions : Standardize reagent grades (e.g., anhydrous AlCl₃ vs. hydrated forms).
Byproduct profiling : Use LC-MS to identify unreported minor products.
Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials .
Experimental Design
Q. What factorial design principles optimize the synthesis of 3,7-disubstituted bicyclo[3.3.1]nonanes?
- Methodological Answer : Use a Taguchi orthogonal array:
Variables : Catalyst loading (5–20 mol%), temperature (0–50°C), solvent (polar aprotic vs. ethers).
Response metrics : Yield, enantioselectivity, reaction time.
Validation : Confirm robustness via central composite design (CCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
